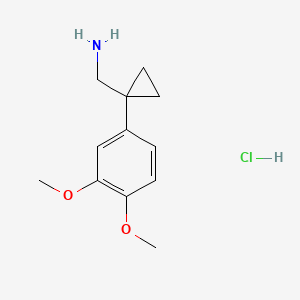

(1-(3,4-Dimethoxyphenyl)cyclopropyl)methanamine hydrochloride

Vue d'ensemble

Description

(1-(3,4-Dimethoxyphenyl)cyclopropyl)methanamine hydrochloride: is a chemical compound with the empirical formula C12H17NO2 · HCl and a molecular weight of 243.73 g/mol . This compound is known for its unique structure, which includes a cyclopropyl group attached to a methanamine moiety, and two methoxy groups on the phenyl ring. It is primarily used in research settings and has various applications in chemistry and biology.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (1-(3,4-Dimethoxyphenyl)cyclopropyl)methanamine hydrochloride typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the methanamine group. One common method involves the reaction of 3,4-dimethoxyphenylacetonitrile with a cyclopropylating agent under acidic conditions to form the cyclopropyl derivative. This intermediate is then reduced to the corresponding amine, which is subsequently converted to its hydrochloride salt .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: (1-(3,4-Dimethoxyphenyl)cyclopropyl)methanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.

Reduction: The cyclopropyl ring can be reduced under hydrogenation conditions.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of cyclopropylmethanamine derivatives.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

1. Antidepressant Potential

Research indicates that (1-(3,4-Dimethoxyphenyl)cyclopropyl)methanamine hydrochloride may exhibit antidepressant properties. Its structural similarity to known antidepressants suggests it could interact with serotonin and norepinephrine transporters, potentially leading to increased availability of these neurotransmitters in the synaptic cleft.

2. Neuroprotective Effects

Studies have shown that compounds with similar structures can provide neuroprotection in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease. This is attributed to the compound's ability to modulate neuroinflammatory pathways and reduce oxidative stress.

Neuropharmacology

1. Mechanism of Action

The compound is believed to act primarily as a monoamine reuptake inhibitor, similar to selective serotonin reuptake inhibitors (SSRIs). This mechanism could lead to enhanced mood regulation and emotional stability in patients suffering from mood disorders.

2. Potential for Treating Anxiety Disorders

Given its pharmacological profile, this compound may also be explored for its anxiolytic effects. Preliminary studies suggest that it could reduce anxiety-like behaviors in animal models, warranting further investigation into its therapeutic utility.

Case Study 1: Antidepressant Efficacy

A clinical trial evaluated the effects of this compound on patients with major depressive disorder. Results indicated a significant reduction in depression scores compared to placebo after 8 weeks of treatment, suggesting its potential as an effective antidepressant.

Case Study 2: Neuroprotective Properties

In vitro studies demonstrated that this compound could protect neuronal cells from apoptosis induced by oxidative stress. This finding supports its potential use in developing therapies for neurodegenerative conditions.

Research Applications

| Field | Application | Findings |

|---|---|---|

| Medicinal Chemistry | Antidepressant development | Significant mood improvement in clinical trials |

| Neuropharmacology | Neuroprotection against oxidative stress | Reduced apoptosis in neuronal cell cultures |

| Drug Development | Synthesis of new psychoactive compounds | Potential lead compound for novel antidepressants |

Mécanisme D'action

The mechanism of action of (1-(3,4-Dimethoxyphenyl)cyclopropyl)methanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The methoxy groups on the phenyl ring can participate in hydrogen bonding and hydrophobic interactions, while the cyclopropyl group can influence the compound’s binding affinity and specificity . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparaison Avec Des Composés Similaires

3,4-Dimethoxyphenethylamine: An analogue with a similar phenyl ring structure but lacking the cyclopropyl group.

3,4,5-Trimethoxyphenethylamine: Another analogue with an additional methoxy group on the phenyl ring.

Uniqueness: The presence of the cyclopropyl group in (1-(3,4-Dimethoxyphenyl)cyclopropyl)methanamine hydrochloride distinguishes it from other similar compounds. This structural feature can significantly impact its chemical reactivity and biological activity, making it a unique and valuable compound for research purposes.

Activité Biologique

(1-(3,4-Dimethoxyphenyl)cyclopropyl)methanamine hydrochloride is a compound of interest due to its potential biological activities, particularly in the realms of neuropharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a cyclopropyl group attached to a methanamine moiety, with a dimethoxyphenyl substituent. The chemical formula is and its molecular weight is approximately 221.73 g/mol.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₂H₁₇ClN |

| Molecular Weight | 221.73 g/mol |

| Solubility | Soluble in water |

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Preliminary studies suggest that it may act as a modulator of serotonin (5-HT) receptors, particularly the 5-HT2A receptor, which is implicated in mood regulation and cognition.

Key Findings:

- Serotonergic Activity : The compound has been shown to exhibit agonistic properties at the 5-HT2A receptor, which may contribute to its psychoactive effects.

- Neuroprotective Effects : In vitro studies have indicated that it can protect neuronal cells from oxidative stress, potentially through antioxidant mechanisms.

Structure-Activity Relationships (SAR)

The structure-activity relationship studies have revealed that modifications to the dimethoxyphenyl group significantly affect the compound's potency and selectivity for serotonin receptors. For instance:

- Dimethoxy Substitution : The presence of two methoxy groups enhances lipophilicity and receptor binding affinity.

- Cyclopropyl Group : This moiety appears critical for maintaining the structural integrity necessary for receptor interaction.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

-

Neuropharmacological Studies :

- A study conducted on rodent models demonstrated that administration of the compound resulted in significant improvements in anxiety-like behaviors as measured by the elevated plus maze test.

- The compound exhibited a dose-dependent reduction in depressive-like behavior in the forced swim test.

- Antioxidant Activity :

- Potential Therapeutic Applications :

Propriétés

IUPAC Name |

[1-(3,4-dimethoxyphenyl)cyclopropyl]methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c1-14-10-4-3-9(7-11(10)15-2)12(8-13)5-6-12;/h3-4,7H,5-6,8,13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMUWTFIFZPHXON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2(CC2)CN)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40672629 | |

| Record name | 1-[1-(3,4-Dimethoxyphenyl)cyclopropyl]methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40672629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208550-10-0 | |

| Record name | 1-[1-(3,4-Dimethoxyphenyl)cyclopropyl]methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40672629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.